Tert-butyl 4-(methylamino)pentanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

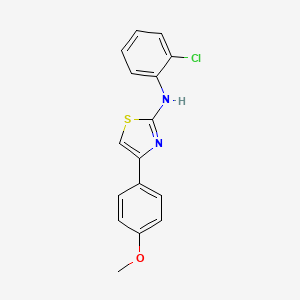

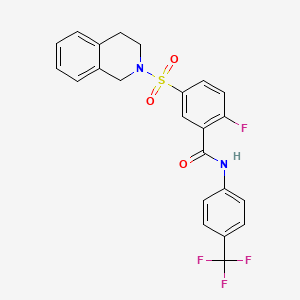

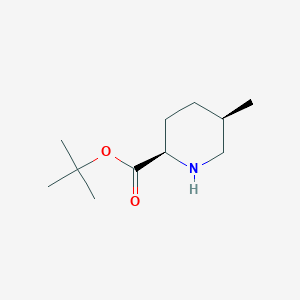

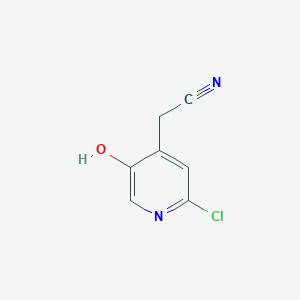

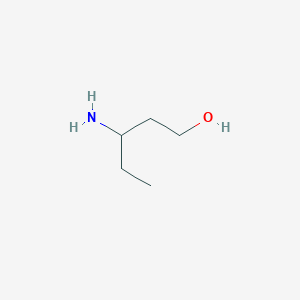

Tert-butyl 4-(methylamino)pentanoate hydrochloride is a chemical compound with the CAS Number: 2309448-35-7 . It has a molecular weight of 223.74 . The IUPAC name for this compound is tert-butyl 5-(methylamino)pentanoate hydrochloride . It is typically stored at 4°C and protected from light .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-(methylamino)pentanoate hydrochloride is 1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-6-8-11-4;/h11H,5-8H2,1-4H3;1H . This indicates that the compound has a carbon backbone with a tert-butyl group, a methylamino group, and a pentanoate group.Physical and Chemical Properties Analysis

Tert-butyl 4-(methylamino)pentanoate hydrochloride is a solid at room temperature . It has a molecular weight of 223.74 . The compound is typically stored at 4°C and protected from light .Applications De Recherche Scientifique

Physicochemical Property Modulation

The incorporation of tert-butyl groups into bioactive compounds can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability. This effect is critical in medicinal chemistry, where the tert-butyl group is a common motif. Research has documented the physicochemical data of drug analogues to compare the tert-butyl group with alternative substituents like pentafluorosulfanyl and trifluoromethyl, highlighting its impact on drug discovery processes (Westphal et al., 2015).

Synthesis and Characterization of Alumoxanes

Tert-butyl-substituted alumoxanes have been synthesized and characterized, demonstrating the potential of tert-butyl groups in creating complex inorganic structures. These compounds are significant in understanding aluminum's chemical behavior and its applications in materials science (Mason et al., 1993).

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes, synthesized from compounds including tert-butyl 4-(methylamino)pentanoate derivatives, have shown potential as anticancer drugs. These complexes exhibit significant cytotoxicity against various human tumor cell lines, providing a foundation for developing new chemotherapy agents (Basu Baul et al., 2009).

Fluoroalkyl-Substituted Pyrazole Synthesis

The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids, underscores the tert-butyl group's utility in creating fluorinated organic compounds. These compounds are valuable for pharmaceutical and agrochemical industries due to their unique properties (Iminov et al., 2015).

Biocompatible Polymer Production

Research on producing biocompatible polymers via alternating copolymerization with carbon dioxide has explored tert-butyl derivatives like tert-butyl 3,4-dihydroxybutanoate. These studies contribute to developing environmentally friendly and medically relevant materials, such as potential drug delivery systems (Tsai et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 4-(methylamino)pentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-8(11-5)6-7-9(12)13-10(2,3)4;/h8,11H,6-7H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDVMLDHTBYYFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC(C)(C)C)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[({1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2610380.png)